molecular formula C16H11N5O2 B2472076 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide CAS No. 1448058-95-4

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide

Cat. No.: B2472076
CAS No.: 1448058-95-4
M. Wt: 305.297
InChI Key: KLQVRIHECRJOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an imidazole-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Imidazole-Pyrimidine Moiety: This involves the condensation of an imidazole derivative with a pyrimidine precursor, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Coupling Reaction: The final step is the coupling of the benzofuran core with the imidazole-pyrimidine moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide
  • N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxylate

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzofuran and imidazole-pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-16(13-7-11-3-1-2-4-12(11)23-13)20-14-8-15(19-9-18-14)21-6-5-17-10-21/h1-10H,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVRIHECRJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.